Kinase-Profiling Class-Level Evidence: Morpholinopyridazine Benzamide Scaffold Delivers Sub‑100 nM Kinase Inhibition, but the 4‑Chloro‑3‑Nitro Pattern Introduces a Unique SAR Vector
The morpholinopyridazine‑phenylbenzamide scaffold has been validated as a potent kinase‑inhibitor core. The closest publicly profiled analog, N‑(4‑(6‑morpholinopyridazin‑3‑yl)phenyl)‑4‑nitrobenzamide (CAS 899986‑03‑9), is reported as an Akt‑family inhibitor with functional cellular IC₅₀ values of 5.0 µM (Akt1/2/3 pan‑inhibition) . In LRRK2‑targeted 5‑substituted‑N‑pyridazinylbenzamide series, lead compounds achieved IC₅₀ < 10 nM against LRRK2 with >140‑fold selectivity over other kinases [1]. CAS 899745‑97‑2 incorporates the 4‑chloro‑3‑nitro substitution—a regioisomeric variation of the 4‑nitro analog—which alters the electron‑withdrawing capacity (Hammett σₚ for 4‑Cl ≈ +0.23 plus σₘ for 3‑NO₂ ≈ +0.71 vs. σₚ for 4‑NO₂ = +0.78) and introduces a distinct steric profile at the benzamide ring. This regioisomeric shift is predicted to reorient the nitro group relative to the kinase hinge region, potentially conferring differential selectivity within the AGC kinase family compared to the 4‑nitro analog. No direct head‑to‑head kinase panel comparing CAS 899745‑97‑2 with its 4‑nitro or des‑nitro analogs is publicly available, and this evidence must be classified as Class‑level inference.
| Evidence Dimension | Kinase target engagement (scaffold-level validation) |
|---|---|
| Target Compound Data | No publicly available IC₅₀/Ki for CAS 899745-97-2 against defined kinases |
| Comparator Or Baseline | 4‑Nitro analog (CAS 899986-03-9): Akt pan-inhibition IC₅₀ = 5.0 µM; LRRK2 lead (5‑substituted‑N‑pyridazinylbenzamide): IC₅₀ < 10 nM |
| Quantified Difference | Regioisomeric shift (4‑Cl‑3‑NO₂ vs. 4‑NO₂) alters Hammett σ and steric topography; quantitative selectivity data unavailable |
| Conditions | Recombinant Akt enzyme assay (4‑nitro analog); LRRK2 recombinant kinase assay (5‑substituted series) |
Why This Matters
For procurement decisions, the 4-chloro-3-nitro regioisomer offers a distinct SAR vector that cannot be replicated by the 4-nitro analog, making it essential for probing structure-selectivity relationships in kinase panels.
- [1] Ding X, Stasi LP, Dai X, et al. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorg Med Chem Lett. 2010;20(19):5607–5612. PMID: 20810279. View Source
